molecular formula C8H10Cl2O2 B074989 Cyclohexanedicarbonyl dichloride CAS No. 1459-28-5

Cyclohexanedicarbonyl dichloride

Cat. No. B074989
CAS RN: 1459-28-5
M. Wt: 209.07 g/mol
InChI Key: MLCGVCXKDYTMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanedicarbonyl dichloride (CDC) is an organic compound with the chemical formula C8H8Cl2O2. It is a colorless liquid that is used in various scientific research applications. CDC is a versatile building block in organic synthesis, and it is used as a precursor for the synthesis of various compounds.

Mechanism Of Action

Cyclohexanedicarbonyl dichloride is a reactive compound that undergoes various chemical reactions. It reacts with amines to form amides and reacts with alcohols to form esters. Cyclohexanedicarbonyl dichloride also reacts with nucleophiles such as water and alcohols to form carbonyl compounds. The mechanism of action of Cyclohexanedicarbonyl dichloride involves the formation of a reactive intermediate, which then reacts with the desired reagent to form the desired product.

Biochemical And Physiological Effects

Cyclohexanedicarbonyl dichloride is not used in drug development, and therefore, there is limited information on its biochemical and physiological effects. However, studies have shown that Cyclohexanedicarbonyl dichloride is a reactive compound that can cause skin irritation and respiratory problems. Therefore, it is important to handle Cyclohexanedicarbonyl dichloride with caution and use appropriate protective equipment.

Advantages And Limitations For Lab Experiments

Cyclohexanedicarbonyl dichloride is a versatile building block in organic synthesis, and it has several advantages for lab experiments. Cyclohexanedicarbonyl dichloride is relatively easy to synthesize and is readily available. It is also a stable compound that can be stored for long periods. However, Cyclohexanedicarbonyl dichloride is a reactive compound that requires careful handling and appropriate protective equipment to avoid skin irritation and respiratory problems.

Future Directions

There are several future directions for the use of Cyclohexanedicarbonyl dichloride in scientific research. Cyclohexanedicarbonyl dichloride can be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Additionally, Cyclohexanedicarbonyl dichloride can be used in the production of new polymers and resins. Further research can be conducted to explore the potential of Cyclohexanedicarbonyl dichloride in various scientific research applications.

Synthesis Methods

Cyclohexanedicarbonyl dichloride is synthesized by the reaction of cyclohexanone with phosgene. The reaction takes place in the presence of a catalyst such as aluminum chloride. The resulting product is purified by distillation.

Scientific Research Applications

Cyclohexanedicarbonyl dichloride is used in various scientific research applications. It is used as a reagent in the synthesis of various compounds such as amino acids, peptides, and heterocyclic compounds. Cyclohexanedicarbonyl dichloride is also used in the production of polymers and resins. Additionally, Cyclohexanedicarbonyl dichloride is used in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

properties

CAS RN

1459-28-5

Product Name

Cyclohexanedicarbonyl dichloride

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

cyclohexane-1,1-dicarbonyl chloride

InChI

InChI=1S/C8H10Cl2O2/c9-6(11)8(7(10)12)4-2-1-3-5-8/h1-5H2

InChI Key

MLCGVCXKDYTMRG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)Cl)C(=O)Cl

Canonical SMILES

C1CCC(CC1)(C(=O)Cl)C(=O)Cl

synonyms

1,1-Cyclohexanedicarbonyl dichloride (9CI)

Origin of Product

United States

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